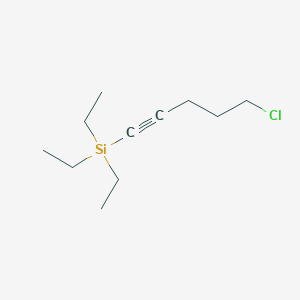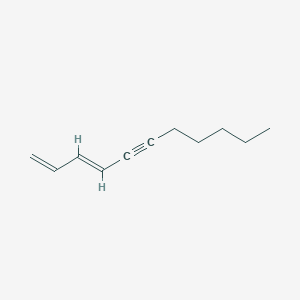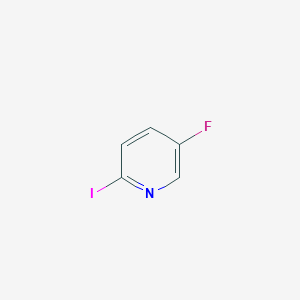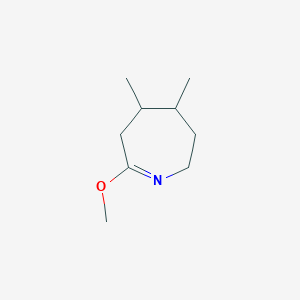
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine, also known as MDA19, is a synthetic compound that has been extensively studied due to its potential therapeutic applications. MDA19 belongs to the class of compounds known as selective CB2 agonists, which selectively activate the cannabinoid receptor CB2 without activating the CB1 receptor, which is responsible for the psychoactive effects of marijuana.
Mecanismo De Acción
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine selectively activates the CB2 receptor, which is primarily expressed in immune cells and has been implicated in a variety of physiological processes, including inflammation, pain, and immune function. Activation of the CB2 receptor by 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine leads to a reduction in inflammation and a decrease in the proliferation of cancer cells.
Biochemical and Physiological Effects:
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammatory cytokine production, and the modulation of immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine in lab experiments is its selectivity for the CB2 receptor, which allows researchers to study the specific effects of CB2 activation without the confounding effects of CB1 activation. However, one limitation of using 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine is its relatively low potency compared to other CB2 agonists, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are a number of potential future directions for research on 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine, including:
1. Further studies on the anti-inflammatory effects of 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine, particularly in the context of autoimmune diseases such as multiple sclerosis.
2. Studies on the potential use of 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine as a cancer therapy, including investigations into its efficacy in combination with other anti-cancer drugs.
3. Studies on the effects of 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine on neurodegenerative disorders such as Alzheimer's disease, which have been linked to inflammation and immune dysfunction.
4. Development of more potent and selective CB2 agonists based on the structure of 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine, which could have potential therapeutic applications in a variety of diseases.
Métodos De Síntesis
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine can be synthesized through a multistep process that involves the reaction of 4,5-dimethyl-2-nitrobenzaldehyde with 2-aminoethanol, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 7-methoxy-1-tetralone in the presence of a Lewis acid catalyst to yield 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine.
Aplicaciones Científicas De Investigación
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine has anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine has also been shown to have anti-cancer effects, particularly in breast and prostate cancer cells, and may have potential as a cancer therapy.
Propiedades
Número CAS |
165385-47-7 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
7-methoxy-4,5-dimethyl-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C9H17NO/c1-7-4-5-10-9(11-3)6-8(7)2/h7-8H,4-6H2,1-3H3 |
Clave InChI |
NBSYCBLSHAKWDV-UHFFFAOYSA-N |
SMILES |
CC1CCN=C(CC1C)OC |
SMILES canónico |
CC1CCN=C(CC1C)OC |
Sinónimos |
2H-Azepine,3,4,5,6-tetrahydro-7-methoxy-4,5-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




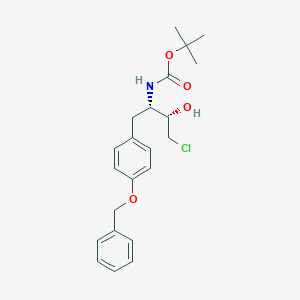

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)
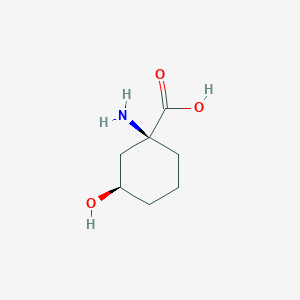
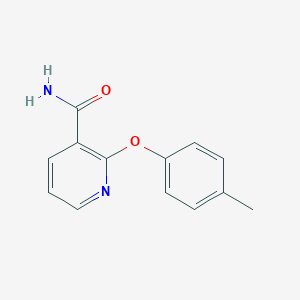
![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)
![Pyrrolo[1,2-a]pyrazine-8-carbaldehyde](/img/structure/B64523.png)
